N'-[2-(2-chlorophenoxy)acetyl]-3-(4-oxo-3H-quinazolin-2-yl)propanehydrazide
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Overview
Description
N’-[2-(2-chlorophenoxy)acetyl]-3-(4-oxo-3H-quinazolin-2-yl)propanehydrazide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the quinazolinone moiety and the chlorophenoxy group in its structure suggests that it may exhibit significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-chlorophenoxy)acetyl]-3-(4-oxo-3H-quinazolin-2-yl)propanehydrazide typically involves multiple steps:
Formation of 2-(2-chlorophenoxy)acetyl chloride: This can be achieved by reacting 2-(2-chlorophenoxy)acetic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Synthesis of 4-oxo-3H-quinazolin-2-yl derivative: This involves the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-chlorophenoxy)acetyl]-3-(4-oxo-3H-quinazolin-2-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chlorophenoxy group.
Scientific Research Applications
N’-[2-(2-chlorophenoxy)acetyl]-3-(4-oxo-3H-quinazolin-2-yl)propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N’-[2-(2-chlorophenoxy)acetyl]-3-(4-oxo-3H-quinazolin-2-yl)propanehydrazide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: The compound may inhibit or modulate pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Uniqueness
N’-[2-(2-chlorophenoxy)acetyl]-3-(4-oxo-3H-quinazolin-2-yl)propanehydrazide is unique due to the presence of both the quinazolinone and chlorophenoxy moieties, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
N'-[2-(2-chlorophenoxy)acetyl]-3-(4-oxo-3H-quinazolin-2-yl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4/c20-13-6-2-4-8-15(13)28-11-18(26)24-23-17(25)10-9-16-21-14-7-3-1-5-12(14)19(27)22-16/h1-8H,9-11H2,(H,23,25)(H,24,26)(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRMBRKFDZZETF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCC(=O)NNC(=O)COC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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